molecular formula C30H52N2O2 B14384073 Dodecanamide, N,N'-1,3-phenylenebis- CAS No. 88606-04-6

Dodecanamide, N,N'-1,3-phenylenebis-

Cat. No.: B14384073
CAS No.: 88606-04-6
M. Wt: 472.7 g/mol
InChI Key: WGVRVGYQFXQLRQ-UHFFFAOYSA-N
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Description

Dodecanamide, N,N'-1,3-phenylenebis- is a dimeric amide compound characterized by a central 1,3-phenylene group bridging two dodecanamide (C₁₂ alkyl chain with terminal amide) moieties. For instance, N,N'-1,3-phenylenebis[2-(2,5-dioxo-1-pyrrolidinyl)acetamide] (C₁₈H₁₈N₄O₆, molecular weight 386.36) shares the 1,3-phenylene core but incorporates pyrrolidinyl acetamide groups . This suggests that the target compound likely exhibits rigidity from the aromatic ring and flexibility from the alkyl chains, influencing its physicochemical properties and applications in polymer science or coordination chemistry.

Properties

CAS No.

88606-04-6

Molecular Formula

C30H52N2O2

Molecular Weight

472.7 g/mol

IUPAC Name

N-[3-(dodecanoylamino)phenyl]dodecanamide

InChI

InChI=1S/C30H52N2O2/c1-3-5-7-9-11-13-15-17-19-24-29(33)31-27-22-21-23-28(26-27)32-30(34)25-20-18-16-14-12-10-8-6-4-2/h21-23,26H,3-20,24-25H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

WGVRVGYQFXQLRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)NC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N,N’-1,3-phenylenebis- typically involves the reaction of dodecanoyl chloride with 1,3-phenylenediamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2 C12H25COCl+C6H4(NH2)2C30H52N2O2+2HCl\text{2 C}_{12}\text{H}_{25}\text{COCl} + \text{C}_{6}\text{H}_{4}(\text{NH}_2)_2 \rightarrow \text{C}_{30}\text{H}_{52}\text{N}_2\text{O}_2 + 2 \text{HCl} 2 C12​H25​COCl+C6​H4​(NH2​)2​→C30​H52​N2​O2​+2HCl

Industrial Production Methods

Industrial production of Dodecanamide, N,N’-1,3-phenylenebis- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N,N’-1,3-phenylenebis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Dodecanamide, N,N’-1,3-phenylenebis- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Dodecanamide, N,N’-1,3-phenylenebis- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Phenylenebis-Amide Derivatives

The 1,3-phenylene linkage distinguishes Dodecanamide, N,N'-1,3-phenylenebis- from isomers like 1,4-phenylene analogs. For example:

  • N,N'-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)dodecanamide) (C₄₆H₈₆O₈N₄, MW 815.69) has a 1,4-phenylene backbone, which confers linear geometry compared to the angled 1,3-phenylene variant. This structural difference impacts crystallinity and solubility .
  • N,N'-Diacetyl-1,4-phenylenediamine (C₁₀H₁₂N₂O₂, MW 192.22) replaces the dodecanamide chains with acetyl groups, reducing hydrophobicity and altering biological activity .
Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Structural Features Applications Reference
Dodecanamide, N,N'-1,3-phenylenebis- (Inferred) C₂₄H₃₈N₂O₂ ~398.58 1,3-phenylene, C₁₂ alkyl chains, amide ends Polymer crosslinkers, surfactants -
1,4-Phenylene-dodecanamide analog C₄₆H₈₆O₈N₄ 815.69 1,4-phenylene, ethylenediamine linkers Peptide mimetics
N,N'-1,3-Phenylenebis(pyrrolidinyl acetamide) C₁₈H₁₈N₄O₆ 386.36 1,3-phenylene, pyrrolidinyl dione moieties Biomedical materials
N,N'-(1,3-Phenylene)bis(3-oxobutanamide) C₁₄H₁₆N₂O₄ 276.29 1,3-phenylene, β-ketoamide groups Chelating agents, dyes

Physicochemical Data

  • Mass Spectrometry : 1,4-Phenylene-dodecanamide analogs show precise HRMS data (e.g., [M+H]⁺ = 815.6850), confirming synthetic accuracy .
  • Thermal Stability : Coordination polymers with 1,3-phenylene linkers exhibit high thermal stability (>300°C), critical for industrial catalysis .

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